molecular formula C19H19N3O5S B14964674 Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B14964674
M. Wt: 401.4 g/mol
InChI Key: INXNRMWGBWUVRF-UHFFFAOYSA-N
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Description

Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with the molecular formula C19H19N3O5S and a molecular weight of 401.444 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety, a thiazole ring, and an ester functional group. It is primarily used in scientific research due to its potential biological and pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline and thiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the thiazole ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of a quinoline moiety and a thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 2-[2-[(1-ethyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19N3O5S/c1-3-22-13-8-6-5-7-12(13)16(24)15(18(22)26)17(25)21-19-20-11(10-28-19)9-14(23)27-4-2/h5-8,10,24H,3-4,9H2,1-2H3,(H,20,21,25)

InChI Key

INXNRMWGBWUVRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)CC(=O)OCC)O

Origin of Product

United States

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